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Compound of Interest

Compound Name: Pifazin

Cat. No.: B1205481 Get Quote

Disclaimer: The term "Pifazin" is not a recognized pharmaceutical agent. This guide assumes

the user intended to research "Pyrazinamide," a first-line medication for the treatment of

tuberculosis. All information herein pertains to Pyrazinamide.

This technical guide provides a comprehensive overview of the pharmacokinetics and

pharmacodynamics of pyrazinamide, tailored for researchers, scientists, and drug development

professionals. It includes detailed data, experimental methodologies, and visual

representations of key pathways and processes.

Pharmacokinetics
Pyrazinamide is well-absorbed orally and widely distributed throughout the body, including into

the cerebrospinal fluid.[1][2] Its pharmacokinetic profile is crucial for its efficacy in treating

tuberculosis, particularly its ability to penetrate and act in the acidic environment of

macrophages and inflamed tissues.[1][3]

Absorption
Pyrazinamide is rapidly and almost completely absorbed from the gastrointestinal tract.[4] The

oral bioavailability is approximately 90%.[5]

Distribution
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Following absorption, pyrazinamide distributes extensively into body tissues and fluids,

including the lungs, kidneys, and cerebrospinal fluid, which is particularly important for treating

tuberculous meningitis.[1][2]

Metabolism
Pyrazinamide is a prodrug that is primarily metabolized in the liver.[1][4] It is hydrolyzed by the

enzyme pyrazinamidase (encoded by the pncA gene) within Mycobacterium tuberculosis to its

active form, pyrazinoic acid (POA).[5][6] In the human body, pyrazinamide is also metabolized

to pyrazinoic acid, which is then hydroxylated to 5-hydroxypyrazinoic acid.

Excretion
The metabolites of pyrazinamide are primarily cleared by the kidneys.[1] The parent drug is

also renally cleared.[5] The half-life of pyrazinamide is approximately 9 to 10 hours.[1]

Pharmacodynamics
Pyrazinamide is a unique antitubercular agent with bactericidal activity, particularly against

semi-dormant mycobacteria residing in acidic environments.[6][7] This "sterilizing" action is

critical for shortening the duration of tuberculosis therapy.[6][7]

Mechanism of Action
The precise mechanism of action of pyrazinamide is complex and thought to involve multiple

targets.[7] The primary mechanism involves the accumulation of its active form, pyrazinoic acid,

within the mycobacterium.[7][8]

Conversion to Active Form: Pyrazinamide diffuses into M. tuberculosis, where the bacterial

enzyme pyrazinamidase converts it to pyrazinoic acid.[6][8]

Accumulation in Acidic Environment: In an acidic environment (pH 5 to 6), pyrazinoic acid is

protonated and is thought to diffuse back into the bacillus, leading to its accumulation.[7][8]

Disruption of Cellular Functions: The accumulation of pyrazinoic acid is believed to disrupt

several vital cellular functions, including:
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Inhibition of Fatty Acid Synthase I (FAS-I): Pyrazinoic acid has been proposed to inhibit

FAS-I, an enzyme essential for the synthesis of mycolic acids, a key component of the

mycobacterial cell wall.[3][6]

Disruption of Membrane Potential and Energy Production: The accumulation of the acidic

pyrazinoic acid may disrupt the membrane potential and interfere with energy production.

[4][8]

Inhibition of Trans-translation: Pyrazinoic acid has also been suggested to bind to the

ribosomal protein S1 (RpsA) and inhibit trans-translation, a process that helps bacteria

survive under stress.[7][8]

Data Presentation
The following tables summarize key quantitative data regarding the pharmacokinetics and

pharmacodynamics of pyrazinamide.

Table 1: Pharmacokinetic Parameters of Pyrazinamide

Parameter Value Reference

Bioavailability (Oral) ~90% [5]

Time to Peak Plasma

Concentration (Tmax)
2 to 4 hours [1]

Half-life (t½) 9 - 10 hours [1]

Distribution
Widely distributed, including

CSF
[1][2]

Metabolism Hepatic [1][4]

Excretion Renal [1]

Table 2: Pharmacodynamic Parameters of Pyrazinamide
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Parameter Value Reference

Activity Bactericidal [1]

Spectrum of Activity
Mycobacterium tuberculosis

complex
[6]

Optimal pH for Activity Acidic (pH 5.0-5.5) [3][8]

Minimal Inhibitory

Concentration (MIC) at pH 5.5
20 mg/L [3]

Primary Mechanism of

Resistance
Mutations in the pncA gene [6][7]

Experimental Protocols
Analysis of Pyrazinamide Pharmacokinetics in Clinical
Trials
A common methodology for analyzing pyrazinamide pharmacokinetic data in clinical trials

involves population nonlinear mixed-effects modeling. This approach was utilized in the Study

31/ACTG A5349, a large Phase 3 randomized controlled trial.[9][10][11]

Objective: To characterize pyrazinamide pharmacokinetic parameters, identify risk factors for

drug exposure variability, and evaluate the relationship between exposure and efficacy/safety

outcomes.[10][11]

Methodology:

Study Design: A Phase 3, randomized, controlled clinical trial (NCT02410772).[10][11]

Dosing: Pyrazinamide was administered once daily, with doses based on weight bands (e.g.,

1,000 mg for 40 to <55 kg, 1,500 mg for 55–75 kg, and 2,000 mg for >75 kg).[12]

Sample Collection: Plasma samples were collected from participants at various time points

between weeks 2 and 8 of treatment. A subset of participants underwent intensive sampling

at 0.5, 3, 5, 9, 12, and 24 hours after dosing.[12]
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Pharmacokinetic Analysis: Steady-state pharmacokinetic data were analyzed using

population nonlinear mixed-effects models.[10][11] This statistical method allows for the

estimation of typical population pharmacokinetic parameters and the variability between

individuals.

Exposure-Response Analysis: The contribution of pyrazinamide exposure (e.g., Area Under

the Curve - AUC) to long-term efficacy was evaluated using parametric time-to-event models.

The relationship with safety outcomes was assessed using logistic regression.[10][11]

Mandatory Visualizations
Signaling Pathways and Experimental Workflows
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Caption: Mechanism of action of Pyrazinamide in Mycobacterium tuberculosis.
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Caption: Workflow for a typical population pharmacokinetic study.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacokinetics
and Pharmacodynamics of Pyrazinamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1205481#pharmacokinetics-and-pharmacodynamics-
of-pifazin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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